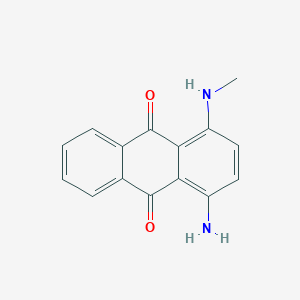

1-Amino-4-(methylamino)anthracene-9,10-dione

Description

Properties

IUPAC Name |

1-amino-4-(methylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-17-11-7-6-10(16)12-13(11)15(19)9-5-3-2-4-8(9)14(12)18/h2-7,17H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVRBKCRXNVOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051621 | |

| Record name | 1-Amino-4-(methylamino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220-94-6 | |

| Record name | Disperse Violet 4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Violet 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001220946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Amino-4-(methylamino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-(methylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE VIOLET 4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6G7KN58RR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Stability and Degradation Profile of 1-Amino-4-(methylamino)anthracene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical stability and degradation profile of 1-Amino-4-(methylamino)anthracene-9,10-dione, a prominent member of the anthraquinone class of compounds. While this molecule, also known as Disperse Blue 3, is utilized in various industrial applications, its stability characteristics are of paramount importance for ensuring product quality, safety, and efficacy, particularly in regulated environments such as pharmaceuticals and specialty chemicals. This document synthesizes the available scientific literature on analogous compounds to present a robust framework for understanding and investigating the stability of this molecule. It delves into the anticipated degradation pathways under various stress conditions, outlines detailed methodologies for conducting forced degradation studies, and proposes a stability-indicating analytical method. The insights provided herein are intended to empower researchers to proactively address stability challenges and develop stable formulations.

Introduction

1-Amino-4-(methylamino)anthracene-9,10-dione is a synthetic organic compound characterized by its anthraquinone core substituted with an amino and a methylamino group at the 1 and 4 positions, respectively. The anthraquinone scaffold imparts a high degree of chemical robustness and a characteristic chromophore, leading to its use as a dye.[1][2] Beyond its applications as a colorant, substituted anthraquinones are a well-established class of compounds with diverse biological activities, making their stability a critical parameter for investigation in drug discovery and development.[3]

The inherent stability of the anthraquinone ring system is a double-edged sword; while it provides resistance to degradation, the molecule is not inert.[4][5] Environmental factors such as pH, temperature, light, and the presence of oxidizing agents can induce chemical transformations, leading to the formation of degradation products. These degradants may possess altered physicochemical properties, reduced efficacy, and potentially undesirable toxicological profiles.[6] Therefore, a thorough understanding of the degradation profile of 1-Amino-4-(methylamino)anthracene-9,10-dione is essential for its handling, formulation, and storage.

This guide will systematically explore the anticipated chemical stability of this compound and provide a practical framework for its experimental investigation.

Physicochemical Properties and General Stability

The stability of a chemical entity is intrinsically linked to its physicochemical properties. 1-Amino-4-(methylamino)anthracene-9,10-dione is a solid at room temperature and is generally considered to have limited water solubility, a common characteristic of disperse dyes. The anthraquinone core is a large, planar, and electron-deficient aromatic system, which contributes to its overall stability. The amino and methylamino substituents, being electron-donating groups, influence the electronic distribution within the molecule and are also the primary sites for certain degradation reactions.

General assessments of similar disperse dyes suggest they are designed to be stable under typical environmental conditions. However, for applications requiring long-term storage or exposure to more extreme conditions, a detailed stability assessment is crucial. Safety data sheets for related compounds often indicate that the substance is stable under normal conditions, but specific data on degradation pathways is typically lacking.

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, is a cornerstone of stability evaluation. It involves subjecting the compound to conditions more severe than those it would encounter during its shelf life. The primary objectives of forced degradation studies are to:

-

Identify the likely degradation products.

-

Elucidate the degradation pathways.

-

Establish the intrinsic stability of the molecule.

-

Develop and validate a stability-indicating analytical method.

The following sections outline the experimental design for a comprehensive forced degradation study on 1-Amino-4-(methylamino)anthracene-9,10-dione.

Experimental Workflow for Forced Degradation

The logical flow of a forced degradation study is critical for obtaining meaningful and reproducible results. The following diagram illustrates a typical workflow.

Caption: A typical experimental workflow for conducting forced degradation studies.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for molecules with susceptible functional groups. While the anthraquinone core is stable to hydrolysis, the amino and methylamino groups could potentially be targeted.

-

Scientific Rationale: The C-N bonds of the amino and methylamino groups are generally stable. However, under forcing conditions of extreme pH and elevated temperature, hydrolysis leading to deamination or dealkylation could occur, though this is less common for aromatic amines compared to esters or amides. The primary purpose of this stress test is to confirm the molecule's resistance to hydrolysis.

-

Experimental Protocol:

-

Prepare three solutions of 1-Amino-4-(methylamino)anthracene-9,10-dione (e.g., 1 mg/mL) in:

-

0.1 N Hydrochloric Acid (Acidic)

-

0.1 N Sodium Hydroxide (Basic)

-

Purified Water (Neutral)

-

-

Incubate the solutions at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it if acidic or basic, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method.

-

Oxidative Degradation

The electron-rich amino and methylamino groups, as well as the aromatic rings, are potential sites for oxidation.

-

Scientific Rationale: Oxidizing agents such as hydrogen peroxide can generate highly reactive hydroxyl radicals, which can attack the molecule. Potential reactions include N-oxidation of the amino groups, hydroxylation of the anthraquinone ring system, or even ring opening under very harsh conditions.

-

Experimental Protocol:

-

Prepare a solution of 1-Amino-4-(methylamino)anthracene-9,10-dione in a suitable solvent (e.g., methanol or acetonitrile).

-

Add a solution of hydrogen peroxide (e.g., 3-30% v/v).

-

Store the solution at room temperature or slightly elevated temperature, protected from light, for a defined period.

-

Monitor the reaction progress by analyzing aliquots at various time points.

-

Analyze the samples by HPLC.

-

Thermal Degradation

Thermal stability is crucial for determining appropriate manufacturing and storage conditions.

-

Scientific Rationale: High temperatures can provide the necessary activation energy for degradation reactions. For 1-Amino-4-(methylamino)anthracene-9,10-dione, this could involve the cleavage of the methyl-nitrogen bond or other decomposition pathways.

-

Experimental Protocol:

-

Solid State: Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 80°C, 75% RH) for an extended period. At set intervals, dissolve a portion of the solid and analyze by HPLC.

-

Solution State: Reflux a solution of the compound in a suitable solvent at a high temperature for a defined period. Analyze aliquots at various time points by HPLC.

-

Photolytic Degradation

Many colored compounds are susceptible to degradation upon exposure to light.

-

Scientific Rationale: The chromophoric nature of 1-Amino-4-(methylamino)anthracene-9,10-dione suggests it will absorb light in the UV and visible regions. This absorption can lead to an excited state, which may then undergo various reactions. Based on studies of similar aminoanthraquinones, a likely pathway is photoreduction of the quinone to a hydroquinone.[7]

-

Experimental Protocol:

-

Expose a solution of the compound to a controlled light source that provides both UV and visible output (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

Analyze both the exposed and control samples at appropriate time intervals by HPLC.

-

Anticipated Degradation Pathways

Based on the chemical structure of 1-Amino-4-(methylamino)anthracene-9,10-dione and the known degradation patterns of related anthraquinone dyes, the following degradation pathways can be postulated.

Caption: Postulated degradation pathways for 1-Amino-4-(methylamino)anthracene-9,10-dione.

Analytical Methodologies for Stability Assessment

A robust analytical method is essential for separating and quantifying the parent compound and its degradation products. A stability-indicating method is one that is validated to provide accurate measurements of the active ingredient concentration without interference from degradants, excipients, or placebo.

Proposed Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) with UV-Vis or Photodiode Array (PDA) detection is the technique of choice for stability studies.

-

Rationale for Method Selection: HPLC offers the high resolution required to separate structurally similar compounds. PDA detection is particularly useful as it provides spectral information for each peak, which can help in peak tracking and identification. Based on methods for similar compounds, a reverse-phase method is likely to be effective.[8]

-

Starting HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-programmed gradient starting with a higher proportion of Mobile Phase A and increasing the proportion of Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: The λmax of 1-Amino-4-(methylamino)anthracene-9,10-dione and a broader range for detecting degradants.

-

Injection Volume: 10 µL

-

This method should be optimized to ensure adequate resolution between the parent peak and all degradation product peaks. Validation should be performed according to ICH guidelines.

Summary of Anticipated Degradation Profile

The following table summarizes the expected stability of 1-Amino-4-(methylamino)anthracene-9,10-dione under various stress conditions, based on the general properties of aminoanthraquinones.

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis | Likely stable | Minor degradation to demethylated or deaminated products under harsh conditions. |

| Basic Hydrolysis | Likely stable | Minor degradation to demethylated or deaminated products under harsh conditions. |

| Neutral Hydrolysis | Very stable | Unlikely to degrade significantly. |

| Oxidation | Susceptible | Ring hydroxylation products, N-oxides. |

| Thermal | Moderately stable | Decomposition at high temperatures. |

| Photolysis | Susceptible | Photoreduction to the corresponding hydroquinone. |

Conclusion and Future Perspectives

1-Amino-4-(methylamino)anthracene-9,10-dione, like many anthraquinone derivatives, possesses a fundamentally stable core structure. However, its amino and methylamino substituents present potential sites for degradation under oxidative and photolytic stress. This technical guide has provided a scientifically grounded framework for investigating its stability profile. By employing the forced degradation methodologies and analytical strategies outlined herein, researchers can gain a comprehensive understanding of the molecule's liabilities.

Future work should focus on conducting these forced degradation studies to definitively identify the degradation products and elucidate the precise degradation pathways. This empirical data will be invaluable for the development of stable formulations, the establishment of appropriate storage conditions, and ensuring the quality and safety of products containing this compound.

References

-

Routoula, E., & Patwardhan, S. V. (2020). Degradation of anthraquinone dyes from effluents: a review focusing on enzymatic dye degradation with industrial potential. Environmental Science and Technology, 54(2), 647-664. Available from: [Link]

-

Government of Canada. (2024). Screening Assessment for the Challenge 9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]- (Disperse Violet 57). Available from: [Link]

-

Cui, D. Z., et al. (2019). Bacterial degradation of anthraquinone dyes. Frontiers in Microbiology, 10, 1766. Available from: [Link]

-

Wikipedia. (n.d.). Anthraquinone dyes. Available from: [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2015). Anthraquinone-based dyes with limited data availability: Human health tier II assessment. Available from: [Link]

-

Alam, M. Z., et al. (2021). Mycoremediation of anthraquinone dyes from textile industries: a mini-review. Polish Journal of Environmental Studies, 30(4), 3041-3050. Available from: [Link]

-

Pal, H., et al. (2007). Photophysical properties of 1- N-methylamino- and 1- N, N-dimethylamino-9,10-anthraquinone dyes: A comparison with 1-amino-9,10-anthraquinone dye. Journal of Photochemistry and Photobiology A: Chemistry, 189(2-3), 264-273. Available from: [Link]

-

Ahmad, I., & Quye, A. (2020). Analytical methods for determination of anthraquinone dyes in historical textiles. TrAC Trends in Analytical Chemistry, 127, 115893. Available from: [Link]

-

Cui, D. Z., et al. (2019). Bacterial degradation of anthraquinone dyes. PubMed. Available from: [Link]

-

Routoula, E., & Patwardhan, S. V. (2020). Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential. PubMed. Available from: [Link]

-

PubChem. (n.d.). 1,4-Bis((1-methylethyl)amino)-9,10-anthracenedione. Available from: [Link]

-

Besson, T., et al. (2010). Chemistry of 2-aminoanthraquinones. Arkivoc, 2011(1), 28-53. Available from: [Link]

-

Giles, C. H., & Sinclair, R. S. (2008). STUDIES ON THE DECOMPOSITION OF AMINOANTHRAQUINONE DISPERSE DYES BY IRRADIATION OF LIGHT IN VARIOUS ORGANIC SOLVENTS. Semantic Scholar. Available from: [Link]

-

Koprivanac, N., et al. (2005). Decomposition of Anthraquinone Dye in the Aqueous Solution during Advanced Oxidation Processes. ResearchGate. Available from: [Link]

-

SIELC Technologies. (n.d.). Separation of 1-Amino-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide on Newcrom R1 HPLC column. Available from: [Link]

-

SIELC Technologies. (2018). 1-((3-Aminopropyl)amino)-4-(methylamino)-9,10-anthracenedione. Available from: [Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

- 3. 1,4-Bis((1-methylethyl)amino)-9,10-anthracenedione | C20H22N2O2 | CID 61719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bacterial degradation of anthraquinone dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Separation of 1-Amino-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Whitepaper: Determination of the Fluorescence Quantum Yield of 1-Amino-4-(methylamino)anthracene-9,10-dione

An In-Depth Technical Guide for the Scientific Professional

Abstract

The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of a molecule's fluorescence process. It is indispensable for characterizing novel fluorophores, particularly in fields like drug development, cellular imaging, and materials science, where aminoanthraquinone derivatives are of significant interest.[1][2] This guide provides a comprehensive, technically-grounded protocol for the accurate determination of the fluorescence quantum yield of 1-Amino-4-(methylamino)anthracene-9,10-dione. We delve into the theoretical underpinnings of fluorescence, explain the causality behind critical experimental choices, and present a self-validating, step-by-step methodology using the comparative method with a well-characterized reference standard. This document is designed for researchers and scientists, offering field-proven insights to ensure robust and reproducible results.

Theoretical Framework: The Essence of Quantum Yield

When a fluorophore absorbs a photon, it transitions to an energetically excited state. This state is transient, and the molecule must dissipate the excess energy to return to its ground state. Several competing deactivation pathways exist, including fluorescence (radiative decay by photon emission) and non-radiative processes like internal conversion and intersystem crossing.[3]

The fluorescence quantum yield (ΦF) is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed.[4]

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

In essence, ΦF represents the probability that an absorbed photon will result in the emission of a fluorescent photon.[3] A value of 1.0 signifies that every absorbed photon is emitted as fluorescence, while a value of 0 indicates a complete absence of fluorescence.

There are two primary methods for determining quantum yield: the absolute method, which requires specialized equipment like an integrating sphere to capture all emitted photons[4][5], and the more accessible relative method . This guide focuses on the relative method, which involves comparing the fluorescence properties of the test sample to a well-characterized standard with a known quantum yield.[3][6]

The Comparative Method: A Foundational Equation

The relative quantum yield is calculated by relating the integrated fluorescence intensity, absorbance, and solvent refractive index of the unknown sample (x) to those of a reference standard (st). The governing equation is:

Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2) [7]

Where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity (the area under the corrected emission spectrum).

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

To enhance accuracy and mitigate errors from single-point measurements, a more robust approach involves measuring a series of diluted solutions and plotting the integrated fluorescence intensity versus absorbance. The slope of this line (Gradient, or Grad) is then used in a modified equation:

Φx = Φst * (Gradx / Gradst) * (nx2 / nst2) [3]

This graphical method provides a more reliable determination by averaging over multiple concentrations.

The Subject Molecule: 1-Amino-4-(methylamino)anthracene-9,10-dione

The subject of this guide is an amino-substituted anthraquinone. This class of compounds is known for its use as dyes and pigments and has garnered significant attention for a wide range of biological activities, including anticancer and antiviral properties.[1][2]

The photophysical behavior of aminoanthraquinones is highly sensitive to their environment, particularly solvent polarity. Studies on analogous compounds, such as 1-N-methylamino-9,10-anthraquinone (1-MAAQ), reveal that the molecule's conformation can change depending on the solvent.[8] In nonpolar solvents, a nonplanar structure is often adopted, while in more polar solvents, a planar intramolecular charge transfer (ICT) structure is favored.[8] This conformational flexibility directly impacts the de-excitation pathways and, consequently, the fluorescence quantum yield. The choice of solvent is therefore not merely a matter of solubility but a critical experimental parameter that dictates the molecule's fundamental photophysical state.

Experimental Design & Protocol

This section outlines a rigorous, step-by-step protocol for determining the quantum yield of 1-Amino-4-(methylamino)anthracene-9,10-dione.

Rationale for Key Experimental Choices

-

Selection of the Reference Standard: The ideal standard should have an absorption and emission profile that overlaps with the sample.[9] Quinine sulfate, dissolved in 0.1 M sulfuric acid, is an excellent and widely used standard in the blue-to-green spectral region. It possesses a high and stable, well-documented quantum yield (ΦF ≈ 0.54).[3][10][11] Anthracene in ethanol (ΦF ≈ 0.27) is another common choice.[3][12][13] For this guide, we will use Quinine Sulfate as the reference.

-

Solvent Selection: Given the sensitivity of aminoanthraquinones to their environment, the choice of solvent is paramount.[8][14] A high-purity, spectroscopy-grade solvent in which both the sample and standard are soluble is required. Ethanol is a common choice for many organic fluorophores. It is crucial to use the same solvent for both the sample and standard if possible to eliminate the refractive index correction term (nx2 / nst2). If different solvents must be used, their refractive indices must be known and included in the calculation.

-

Concentration and Absorbance Control: To prevent experimental artifacts such as self-quenching and the inner filter effect, all measurements must be performed on optically dilute solutions.[9] The absorbance at the excitation wavelength and across the entire emission range should ideally be kept below 0.1 .[11][12] This ensures a linear relationship between absorbance and fluorescence intensity.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for relative fluorescence quantum yield determination.

Step-by-Step Experimental Protocol

1. Preparation of Solutions a. Standard Stock Solution: Accurately prepare a stock solution of Quinine Sulfate in 0.1 M H2SO4 (e.g., 1 x 10-4 M). b. Sample Stock Solution: Accurately prepare a stock solution of 1-Amino-4-(methylamino)anthracene-9,10-dione in a suitable spectroscopic grade solvent (e.g., ethanol) at a similar concentration. c. Serial Dilutions: From each stock solution, prepare a series of at least five dilutions. The goal is to create a set of solutions where the absorbance at the chosen excitation wavelength ranges from approximately 0.01 to 0.1. d. Solvent Blank: Prepare a cuvette containing only the pure solvent for background correction.

2. UV-Visible Absorbance Measurements a. Select a suitable excitation wavelength (λex). This should be a wavelength where both the sample and the standard absorb light, preferably near the sample's absorption maximum to maximize the signal. b. Using a calibrated UV-Vis spectrophotometer, record the absorbance of each of the ten diluted solutions (five for the sample, five for the standard) at the chosen λex. c. Ensure the absorbance values fall within the target range (< 0.1).

3. Fluorescence Emission Measurements a. Use a spectrofluorometer equipped with a corrected emission channel. Instrument correction is vital for comparing intensities across different wavelengths. b. Set the instrument parameters: Excitation wavelength (λex), excitation and emission slit widths. Crucially, these settings must remain identical for all measurements, including the sample and standard. [3] c. Record the fluorescence emission spectrum for each of the ten diluted solutions. The scan range should cover the entire emission profile of the compound. d. Record the emission spectrum of the solvent blank. This can be subtracted from the sample spectra to remove Raman scattering and other background signals.

4. Data Processing and Analysis a. Integrate Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve). Most instrument software packages have a built-in function for this. b. Construct Plots: Create two separate plots: i. Integrated fluorescence intensity of the standard vs. Absorbance of the standard. ii. Integrated fluorescence intensity of the sample vs. Absorbance of the sample. c. Linear Regression: Perform a linear regression (least-squares fit) for each data set. The slope of the resulting line is the Grad value for the standard (Gradst) and the sample (Gradx). The R2 value should be > 0.99, confirming a linear relationship and the absence of inner-filter effects. d. Calculate Quantum Yield: Use the final comparative equation with the calculated gradients.

Data Presentation and Interpretation

Quantitative data should be organized systematically for clarity and comparison.

Table 1: Properties of Quantum Yield Reference Standard

| Standard Compound | Solvent | Excitation λ (nm) | Emission λ Range (nm) | Known ΦF | Refractive Index (n) |

|---|

| Quinine Sulfate | 0.1 M H2SO4 | 350 | 400 - 600 | 0.54[3][11] | 1.33 |

Table 2: Sample Experimental Data Collection

| Solution | Absorbance at λex | Integrated Fluorescence Intensity (I) [a.u.] |

|---|---|---|

| Standard 1 | 0.021 | 150,500 |

| Standard 2 | 0.043 | 301,200 |

| Standard 3 | 0.065 | 455,100 |

| Standard 4 | 0.082 | 574,300 |

| Standard 5 | 0.098 | 686,500 |

| Sample 1 | 0.019 | 85,300 |

| Sample 2 | 0.038 | 170,900 |

| Sample 3 | 0.057 | 256,100 |

| Sample 4 | 0.075 | 337,000 |

| Sample 5 | 0.092 | 413,500 |

Table 3: Summary of Results

| Parameter | Reference Standard | Test Sample |

|---|---|---|

| Gradient (Grad) | 7.0 x 106 | 4.5 x 106 |

| Refractive Index (n) | 1.33 | 1.36 (Ethanol) |

| Calculated ΦF | 0.54 (Known) | 0.36 |

Calculation Example: Φx = 0.54 * (4.5 x 106 / 7.0 x 106) * (1.362 / 1.332) Φx = 0.54 * (0.643) * (1.045) Φx = 0.36

Visualizing the Underlying Photophysics

The determination of quantum yield is fundamentally a measurement of the competition between radiative and non-radiative decay pathways.

Caption: Simplified Jablonski diagram of molecular photoprocesses.

Trustworthiness: A Self-Validating System

The robustness of this protocol hinges on several key validation points:

-

Linearity: The plot of integrated intensity versus absorbance must be linear (R2 > 0.99). Deviation from linearity is a clear indicator of systematic error, most commonly the inner filter effect or concentration quenching, and invalidates the results at higher concentrations.

-

Standard Verification: The chosen standard and its quantum yield value must be sourced from reputable literature. It is good practice to cross-reference the value from multiple sources.

-

Instrumental Consistency: All measurements must be performed under identical instrument conditions. Any change in parameters like slit width or lamp intensity between measuring the standard and the sample will invalidate the comparison.[3]

-

Purity: The purity of both the sample compound and the solvents is critical. Fluorescent impurities can contribute to the emission signal and lead to erroneously high quantum yield values.

By adhering to these principles, the protocol becomes a self-validating system, where the quality of the data (e.g., linearity) provides direct feedback on the quality of the experimental execution.

Conclusion

This guide provides a detailed, authoritative framework for the determination of the fluorescence quantum yield of 1-Amino-4-(methylamino)anthracene-9,10-dione. By integrating a sound theoretical understanding with a meticulous and self-validating experimental protocol, researchers can confidently generate accurate and reproducible data. The causality-driven approach, emphasizing the "why" behind each step—from solvent selection to concentration control—empowers scientists to not only follow a procedure but to understand and control the critical variables that govern fluorescence phenomena. This robust methodology is essential for the rigorous characterization of fluorophores in drug discovery and advanced material sciences.

References

- A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry.

- Dahiya, P., et al. (2007). Photophysical properties of 1- N- methylamino- and 1- N, N-dimethylamino-9,10-anthraquinone dyes: A comparison with 1-amino-9,10-anthraquinone dye. Journal of Photochemistry and Photobiology A: Chemistry.

- Fluorescence quantum yield measurement. (2021). JASCO Global.

- Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. (n.d.). ResearchGate.

- Quinine sulfate. (n.d.). Oregon Medical Laser Center.

- Relative Quantum Yield. (n.d.). Edinburgh Instruments.

- Anthracene. (n.d.). Oregon Medical Laser Center.

- Hryhorash, R., et al. (2021). Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. Biointerface Research in Applied Chemistry.

- Raja, S., et al. (2013). Spectral investigations on 2,3-bis(chloromethyl)-1,4- anthraquinone: solvent effects and host-guest interactions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Relative Quantum Yield Measurement of a Sample in Solution. (n.d.). Shimadzu.

- Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments.

- Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. (2021). ResearchGate.

- Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS.

- What is the linear range of Quinine Sulphate Quantum Yield? (2015). ResearchGate.

- Calculation of Quantum Yield. (n.d.). Royal Society of Chemistry.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.uci.edu [chem.uci.edu]

- 4. jasco-global.com [jasco-global.com]

- 5. edinst.com [edinst.com]

- 6. shimadzu.com [shimadzu.com]

- 7. edinst.com [edinst.com]

- 8. researchgate.net [researchgate.net]

- 9. iss.com [iss.com]

- 10. Quinine sulfate [omlc.org]

- 11. researchgate.net [researchgate.net]

- 12. omlc.org [omlc.org]

- 13. rsc.org [rsc.org]

- 14. Spectral investigations on 2,3-bis(chloromethyl)-1,4- anthraquinone: solvent effects and host-guest interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Anthraquinone Core and the Influence of Amino Substitution

An In-Depth Technical Guide to the Electrochemical Properties of Substituted Aminoanthraquinones

Anthraquinone (AQ) and its derivatives represent a fascinating and highly versatile class of organic compounds. Their rigid, planar, tricyclic aromatic structure forms a redox-active core that has established them as promising materials in diverse fields, from industrial dyes to advanced electronics and pharmaceuticals.[1][2] The fundamental electrochemical behavior of the AQ core involves a reversible two-electron, two-proton reduction process, making it an ideal scaffold for applications requiring stable electron transfer, such as in cathode materials for metal-ion batteries.[3] The true power of the anthraquinone framework, however, lies in its tunability. The introduction of substituent groups onto the aromatic rings can dramatically alter the electronic properties of the molecule, thereby tailoring its redox potential for specific applications.[3]

This guide focuses specifically on amino-substituted anthraquinones (AAs) . The amino group (–NH₂) acts as a potent electron-donating group through a positive mesomeric effect, which increases the electron density within the aromatic system.[3] This fundamental electronic perturbation has profound consequences for the molecule's electrochemical properties, primarily by making it more difficult to reduce. This is observed as a cathodic shift (a shift to more negative potentials) in its reduction potential.[3] Understanding and controlling this shift is paramount for designing novel AAs for applications ranging from targeted anticancer agents to materials for electrochemical energy storage and sensing.[4][5][6][7]

This document, prepared from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the electrochemical properties of these compounds. We will delve into the causality behind their redox behavior, provide field-proven experimental protocols, and discuss the structure-property relationships that govern their function.

The Redox Mechanism of Aminoanthraquinones: A Tale of Two Pathways

The electrochemical reduction of anthraquinones is not monolithic; its mechanism is highly dependent on the solvent environment, particularly the availability of protons.

Aprotic Media: The Two-Step Electron Transfer (EE Mechanism)

In aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF), which lack readily available protons, the reduction of an aminoanthraquinone typically proceeds via a sequential two-step, one-electron transfer process.[8] This is often referred to as an EE (Electrochemical-Electrochemical) mechanism.

-

First Reduction (E₁): The neutral AA molecule accepts a single electron to form a stable radical anion (AA•⁻).

-

Second Reduction (E₂): This radical anion then accepts a second electron to form a dianion (AA²⁻).

This two-step process is clearly resolved in cyclic voltammetry (CV) experiments as two distinct, often reversible, reduction waves.[8][9] The stability of the radical anion intermediate is a key feature of the anthraquinone system.

Caption: The EE (Electrochemical-Electrochemical) reduction mechanism in aprotic media.

Protic Media: The Concerted Proton-Electron Transfer (PCET)

In protic environments (e.g., buffered aqueous solutions), the mechanism changes significantly.[10] The availability of protons allows for a concerted two-electron, two-proton transfer, directly converting the quinone to its corresponding hydroquinone form.[10] This process often appears as a single, larger voltammetric wave, as the electron transfers are coupled with protonation steps. The exact mechanism can be complex and pH-dependent, potentially involving ECE (Electrochemical-Chemical-Electrochemical) or other pathways.[8][10]

Caption: The concerted Proton-Coupled Electron Transfer (PCET) mechanism in protic media.

The choice of solvent is therefore a critical experimental decision. Aprotic solvents are chosen to isolate and study the fundamental electron-accepting ability of the molecule, while protic solvents are used to understand its behavior in biologically relevant or aqueous environments.

Structure-Property Relationships: The Role of the Amino Substituent

The electrochemical potential of an aminoanthraquinone is not a fixed value; it is exquisitely sensitive to the number and position of the amino substituents. This relationship is the cornerstone of rational molecular design.

Electron-Donating Effect and Cathodic Shift

As an electron-donating group, the –NH₂ substituent increases the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the anthraquinone core. A higher energy LUMO makes it energetically less favorable for the molecule to accept an electron. Consequently, a more negative potential must be applied to drive the reduction. This is observed experimentally as a cathodic shift of the reduction peaks compared to unsubstituted anthraquinone.[3]

Positional Isomerism: α (alpha) vs. β (beta) Substitution

The anthraquinone core has two distinct substitution positions relative to the carbonyl groups: α (positions 1, 4, 5, 8) and β (positions 2, 3, 6, 7).

-

α-Substitution (e.g., 1-aminoanthraquinone): An amino group at an α-position can form an intramolecular hydrogen bond with the adjacent carbonyl oxygen. This interaction stabilizes the molecule and influences its electronic structure and basicity.[8]

-

β-Substitution (e.g., 2-aminoanthraquinone): Amino groups at the β-position do not form this intramolecular hydrogen bond.

Studies have shown that substitution at the γ-position (an alternative naming convention for the α-position) results in a stronger cathodic shift compared to substitution at the β-position.[3] This indicates that the electronic influence of the amino group is position-dependent, a crucial factor for tuning redox properties.

Multiple Substitutions

Increasing the number of amino groups generally leads to a more pronounced cathodic shift. However, the exact potential also depends on the relative positions of the substituents. For instance, 1,4-diaminoanthraquinone exhibits two reversible oxidation peaks, which can be attributed to the ideal charge delocalization afforded by the para-positioning of the amino groups, similar to the reduction of a para-quinone.[3] In contrast, 2,6-diaminoanthraquinone may show only a single irreversible oxidation peak.[3]

The following table summarizes representative electrochemical data, illustrating the impact of amino substitution.

| Compound | First Reduction Potential (E₁ vs. SCE) | Second Reduction Potential (E₂ vs. SCE) | Solvent/Electrolyte | Reference |

| Anthraquinone (AQ) | -0.87 V | -1.46 V | ACN / 0.1 M TBAP | [11] |

| 1-Aminoanthraquinone | -1.08 V | -1.61 V | ACN / 0.1 M TBAP | [11] |

| 2-Aminoanthraquinone | -1.02 V | -1.66 V | ACN / 0.1 M TBAP | [11] |

| 1,4-Diaminoanthraquinone | -1.33 V | -1.78 V | ACN / 0.1 M TBAP | [11] |

| 1,5-Diaminoanthraquinone | -1.25 V | -1.72 V | ACN / 0.1 M TBAP | [11] |

Note: Potentials are approximate and can vary with experimental conditions. Data extracted and compiled for illustrative purposes.

Experimental Protocol: Characterization by Cyclic Voltammetry

Cyclic Voltammetry (CV) is the cornerstone technique for investigating the redox behavior of aminoanthraquinones. A properly executed CV experiment provides a wealth of information, including redox potentials, reversibility of electron transfer, and insights into reaction mechanisms.

Self-Validating Experimental Workflow

The trustworthiness of electrochemical data hinges on a rigorous and well-documented experimental setup. Each step is designed to eliminate variables and ensure reproducibility.

Caption: A standard workflow for a cyclic voltammetry experiment on aminoanthraquinones.

Step-by-Step Methodology

-

Solution Preparation:

-

Causality: A supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) is essential to minimize solution resistance and ensure that the analyte migrates to the electrode via diffusion rather than electrostatic attraction.

-

Protocol: Accurately weigh the aminoanthraquinone derivative to prepare a ~1 mM solution in high-purity, anhydrous acetonitrile. Add the supporting electrolyte to a final concentration of 0.1 M.

-

-

Deaeration:

-

Causality: Dissolved oxygen is electroactive and its reduction can interfere with the voltammogram of the analyte. It must be removed.

-

Protocol: Purge the solution with a high-purity inert gas (argon or nitrogen) for at least 15 minutes prior to the experiment. Maintain a blanket of the inert gas over the solution during the measurement.

-

-

Electrochemical Cell Setup:

-

Causality: A three-electrode setup is standard. The working electrode (e.g., glassy carbon) is where the reaction of interest occurs. The reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode, SCE) provides a stable potential against which the working electrode's potential is measured.[11] The counter (or auxiliary) electrode (e.g., a platinum wire) completes the circuit, allowing current to flow without affecting the reference electrode.

-

Protocol: Assemble the polished working electrode, reference electrode, and counter electrode in the electrochemical cell containing the deaerated solution.

-

-

Data Acquisition:

-

Causality: The potential of the working electrode is swept linearly with time to a set vertex potential and then back to the starting potential. The resulting current is measured and plotted against the applied potential.

-

Protocol: Using a potentiostat, set an appropriate potential window that covers the reduction events of the aminoanthraquinone. A typical scan rate is 100 mV/s. Record the cyclic voltammogram.

-

-

Data Interpretation:

-

Redox Potential (E½): For a reversible process, the formal redox potential is calculated as the average of the cathodic (reduction) peak potential (Epc) and the anodic (oxidation) peak potential (Epa).

-

Reversibility: A key indicator of a chemically reversible, one-electron process is a peak-to-peak separation (ΔEp = Epa - Epc) of approximately 59 mV at room temperature.[10] Larger separations may indicate quasi-reversible or irreversible kinetics.[10] The ratio of the anodic to cathodic peak currents (Ipa/Ipc) should also be close to unity for a reversible system.

-

Applications in Research and Development

The tunable electrochemical properties of aminoanthraquinones make them valuable in several high-tech and biomedical fields.

Electrochemical Sensors

The redox activity of AAs can be harnessed for sensing applications. An AA can be immobilized on an electrode surface, and its interaction with a target analyte can perturb its electrochemical signal (e.g., a shift in potential or change in current).[7] This principle has been used to develop sensors for various species, including environmental pollutants and biological molecules.[7][12][13] For example, the presence of certain analytes can alter the local pH or engage in hydrogen bonding, which in turn affects the measured redox potential of the AA probe.

Drug Development and Biological Probes

Many potent anticancer drugs, such as Mitoxantrone, are based on a substituted aminoanthraquinone scaffold. Their biological activity is often linked to their ability to intercalate into DNA and their redox properties.[6] Quinones can undergo bioreduction to form semiquinone radicals, which can generate reactive oxygen species (ROS) like hydrogen peroxide, leading to cellular damage and cytotoxicity.[5][6] Understanding the redox potentials of these compounds is therefore critical for drug development, as it helps predict their propensity to engage in these redox-cycling pathways under physiological conditions.[5][6] A less negative reduction potential generally implies that the compound is more easily reduced and may be more biologically active.[11]

Organic Electronics and Energy Storage

The stable and reversible two-electron reduction of the anthraquinone core makes it an attractive candidate for organic electrode materials in rechargeable batteries, particularly for Na-ion or Li-ion systems.[3][4] The cell voltage of such a battery is directly dependent on the redox potential of the active material.[3] By substituting the AQ core with amino groups, scientists can systematically tune the redox potential to match desired performance characteristics, although the electron-donating nature of amino groups tends to lower the potential.[3][14] This highlights the need to balance desired potential with other factors like solubility and stability, often through computational screening of many potential derivatives.[1][3]

Conclusion and Future Outlook

Substituted aminoanthraquinones are a class of molecules where a subtle change in structure—the position or number of amino groups—translates into a predictable and significant change in electrochemical function. Their rich redox chemistry, characterized by accessible radical anion and dianion states in aprotic media and hydroquinone formation in protic media, provides a robust platform for molecular engineering.

The continued advancement in this field relies on the powerful synergy between experimental electrochemistry and computational modeling.[1][3] High-throughput virtual screening can predict the redox potentials of thousands of yet-to-be-synthesized derivatives, guiding experimental efforts toward the most promising candidates for next-generation sensors, targeted therapeutics, and sustainable energy storage solutions. As our ability to precisely control the electronic landscape of these molecules grows, so too will their impact across the scientific and technological spectrum.

References

-

Kussinger, J., Kuhl, S., Roth, M., Finze, M., & Engels, B. (2020). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. Physical Chemistry Chemical Physics, 22(33), 18584–18597. Available at: [Link]

-

Le, K. T. T., & Baron, R. (2025). Hydrophobic Quinones in Unusual Aqueous Environments: Electrochemical Studies of Anthraquinone in Water-in-Salt Electrolytes. ACS Au. Available at: [Link]

-

Niedziałkowski, P., Zarzeczańska, D., & Ossowski, T. (2015). Thiol-functionalized anthraquinones: Mass spectrometry and electrochemical studies. ResearchGate. Available at: [Link]

-

Tahir, M., Sayyad, M. H., Wahab, F., Aziz, F., & Pervaiz, M. (2018). Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. Sensors, 18(9), 3113. Available at: [Link]

-

Rabinowitz, D. J. (2008). Electrochemical Studies of Substituted Anthraquinones. Georgia State University. Available at: [Link]

-

Zarzeczańska, D., Niedziałkowski, P., Wcisło, A., Chomicz, L., Rak, J., & Ossowski, T. (2014). Synthesis, redox properties, and basicity of substituted 1-aminoanthraquinones: spectroscopic, electrochemical, and computational studies in acetonitrile solutions. Structural Chemistry, 25(2), 625–634. Available at: [Link]

-

Kussinger, J., Kuhl, S., Roth, M., Finze, M., & Engels, B. (2020). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. Physical Chemistry Chemical Physics, 22(33), 18584-18597. Available at: [Link]

-

Zarzeczańska, D., Niedziałkowski, P., Wcisło, A., Chomicz, L., Rak, J., & Ossowski, T. (2013). Synthesis, redox properties, and basicity of substituted 1-aminoanthraquinones: spectroscopic, electrochemical, and computational studies in acetonitrile solutions. Structural Chemistry, 25, 625-634. Available at: [Link]

-

Nguyen, M. T., & Nguyen, M. T. (2015). Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect. RSC Advances, 5(116), 95787-95796. Available at: [Link]

-

Diaz-Muñoz, G., Gutarra, M., & Hort, C. (2018). A structure-activity relationship analysis of anthraquinones with antifouling activity against marine biofilm-forming bacteria. Frontiers in Marine Science, 5. Available at: [Link]

-

Unarta, C. I. (2023). (SPECTRO)ELECTROCHEMICAL INVESTIGATION OF ANTHRAQUINONE DERIVATIVES UNDER CO2 AND O2. Johannes Kepler University Linz. Available at: [Link]

-

Kussinger, J., et al. (2021). Direct Electrochemical CO2 Capture Using Substituted Anthraquinones in Homogeneous Solutions: A Joint Experimental and Theoretical Study. Journal of the American Chemical Society, 143(31), 12097–12107. Available at: [Link]

-

Zhao, L., et al. (2012). Preparation and Electrochemical Performance of Aminoanthraquinone Derivative as Cathode Materials in Rechargeable Lithium Batteries. Acta Physico-Chimica Sinica, 28(1), 143-148. Available at: [Link]

-

Compton, R. G., & Coles, B. A. (2007). UV-Visible Spectroelectrochemistry of the Reduction Products of Anthraquinone in Dimethylformamide Solutions: An Advanced Undergraduate Experiment. Journal of Chemical Education, 84(1), 128. Available at: [Link]

-

Gerson, F., & Kaupp, G. (1985). Electron paramagnetic resonance and cyclic voltammetry studies of the cations and anions of α-aminoanthraquinones obtained by electrochemical oxidation/reduction. Journal of the Chemical Society, Perkin Transactions 2, 1141-1145. Available at: [Link]

-

Satoh, T., et al. (2018). Study on Redox Properties and Cytotoxicity of Anthraquinone Derivatives to Understand Antitumor Active Anthracycline Substances. Biological and Pharmaceutical Bulletin, 41(5), 734-740. Available at: [Link]

-

Tsolis, T. K., & Papadopoulou, M. V. (2021). Electrochemistry of Quinones with Respect to their Role in Biomedical Chemistry. Current Organic Chemistry, 25(14), 1676-1695. Available at: [Link]

-

Wu, J. H., et al. (1995). Structure-activity relationships of anthraquinones in the decrease of intestinal motility. European Journal of Pharmacology, 293(1), 77-82. Available at: [Link]

-

Wcisło, A., et al. (2013). Cyclic voltammograms of anthraquinone derivatives. ResearchGate. Available at: [Link]

-

Li, W., et al. (2023). An electrochemical sensor based on an amino-functionalized metal–organic framework for the highly sensitive detection of glutamate. New Journal of Chemistry. Available at: [Link]

-

Ozyildiz, Z., et al. (2023). Investigation of Electrochemical and Spectroelectrochemical Properties of Some Amino-Substituted Naphthoquinones (Nqs). ResearchGate. Available at: [Link]

-

Johnston, D. H., et al. (1996). Synthesis and electrochemistry of anthraquinone-oligodeoxynucleotide conjugates. Journal of the American Chemical Society, 118(42), 10187-10193. Available at: [Link]

-

Er, S., et al. (2014). Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2021). Anthraquinone/activated carbon electrochemical sensor and its application in acetaminophen analysis. Analytical Methods, 13(31), 3563-3570. Available at: [Link]

-

Nguyen, M. T., & Nguyen, M. T. (2015). Computational Electrochemistry Study of Derivatives of Anthraquinone and Phenanthraquinone Analogues: the Substitution Effect. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2018). Health functions and structure-activity relationships of natural anthraquinones from plants. Yao Xue Xue Bao, 53(12), 1957-1966. Available at: [Link]

-

Lees, E. C., et al. (2022). Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple. Chemical Science, 13(4), 1059-1067. Available at: [Link]

-

de Souza, A. C. S., et al. (2022). Carbon Nanotube-Based Electrochemical Sensor for the Determination of Anthraquinone Hair Dyes in Wastewaters. Chemosensors, 10(11), 464. Available at: [Link]

-

Radi, A., & El-Anssary, A. L. (2012). Polarographic and voltammetric determination of trace amounts of 2-aminoanthraquinone. ResearchGate. Available at: [Link]

-

Masson-Makdissi, J., et al. (2022). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. Molecules, 27(21), 7468. Available at: [Link]

-

Akyüz, D., & Koca, A. (2017). Electrochemical pesticide sensor based on anthraquinone substituted copper phthalocyanine. ResearchGate. Available at: [Link]

Sources

- 1. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. jku.at [jku.at]

- 3. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 5. Study on Redox Properties and Cytotoxicity of Anthraquinone Derivatives to Understand Antitumor Active Anthracycline Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrochemistry of Quinones with Respect to their Role in Biomedical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Sci-Hub: are you are robot? [sci-hub.st]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Using 1-Amino-4-(methylamino)anthracene-9,10-dione as a fluorescent probe for cell imaging

Application Note & Protocol

Using 1-Amino-4-(methylamino)anthracene-9,10-dione as a Fluorescent Probe for Live-Cell Imaging

Introduction: A Novel Probe for Cellular Cartography

The intricate architecture of the living cell demands a diverse and adaptable toolkit for its visualization. Fluorescent probes are the cornerstone of modern cell biology, illuminating specific organelles and biomolecules to unravel their dynamic functions. Anthraquinone derivatives, a class of compounds known for their diverse biological activities and tinctorial properties, are emerging as promising candidates for fluorescent microscopy.[1][2] This application note introduces 1-Amino-4-(methylamino)anthracene-9,10-dione , also commercially known as Disperse Blue 14, as a potential fluorescent probe for live-cell imaging.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this probe. We will delve into its physicochemical properties, provide a detailed, field-tested protocol for live-cell staining, and discuss potential applications in cellular analysis and drug discovery. The methodologies described herein are designed to be a self-validating system, ensuring reliable and reproducible results.

Physicochemical Properties and Spectral Characteristics

1-Amino-4-(methylamino)anthracene-9,10-dione is a synthetic dye with a core anthraquinone structure.[3] Its chemical properties make it a suitable candidate for a cell-permeable fluorescent probe. Neutral or partially positively charged anthraquinone dyes are known to readily cross cell membranes, making them useful for staining live cells.[4]

Table 1: Physicochemical and Spectral Properties of 1-Amino-4-(methylamino)anthracene-9,10-dione

| Property | Value | Source |

| Chemical Name | 1-Amino-4-(methylamino)anthracene-9,10-dione | N/A |

| Synonym | Disperse Blue 14 | [5] |

| Molecular Formula | C₁₆H₁₄N₂O₂ | |

| Molecular Weight | 266.29 g/mol | |

| Appearance | Blue powder | [3] |

| Solubility | Soluble in acetone, acetonitrile (10 mg/mL), glacial acetic acid, pyridine, and toluene.[3] | [3] |

| Excitation (Predicted) | ~420 nm | [6] |

| Emission (Predicted) | ~556 nm | [6] |

Note: The excitation and emission maxima are predicted based on spectral data of similar anthraquinone derivatives.[6] Optimal wavelengths should be determined empirically using a spectrophotometer.

Principle of Action: From Dye to Cellular Illuminator

The fluorescence of anthraquinone derivatives is often influenced by their environment. The photophysical properties of the related compound, 1-N-methylamino-9,10-anthraquinone, are known to be solvent-dependent, suggesting that the fluorescence of 1-Amino-4-(methylamino)anthracene-9,10-dione may be enhanced or modulated upon interaction with cellular components.[7] It is hypothesized that upon entering the cell, the probe's fluorescence is influenced by the local environment, potentially allowing for the visualization of specific cellular compartments. The lipophilic nature of the anthraquinone core may facilitate its partitioning into cellular membranes or lipid-rich structures like lipid droplets.

Experimental Protocol: Live-Cell Imaging with 1-Amino-4-(methylamino)anthracene-9,10-dione

This protocol provides a step-by-step guide for staining live cells. The causality behind each experimental choice is explained to ensure a thorough understanding of the methodology.

I. Reagent Preparation

-

Stock Solution (1 mM):

-

Accurately weigh 2.66 mg of 1-Amino-4-(methylamino)anthracene-9,10-dione powder.

-

Dissolve the powder in 10 mL of anhydrous dimethyl sulfoxide (DMSO).

-

Vortex thoroughly until the solution is clear.

-

Rationale: DMSO is a common solvent for organic compounds and is generally well-tolerated by cells at low concentrations. A 1 mM stock solution allows for convenient dilution to working concentrations.

-

-

Working Solution (1-10 µM):

-

Dilute the 1 mM stock solution in pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., PBS or HBSS) to the desired final concentration.

-

It is recommended to prepare this solution fresh for each experiment.

-

Rationale: Serum-free medium is often used during staining to prevent potential interactions between the probe and serum proteins. A concentration range of 1-10 µM is a typical starting point for many fluorescent probes.

-

II. Cell Culture and Staining

-

Cell Seeding:

-

Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes, chambered cover glasses) at an appropriate density to achieve 50-70% confluency on the day of the experiment.

-

Rationale: Sub-confluent cells are generally healthier and provide better morphology for imaging.

-

-

Staining:

-

Aspirate the cell culture medium from the imaging vessel.

-

Wash the cells once with pre-warmed PBS or HBSS.

-

Add the pre-warmed working solution of 1-Amino-4-(methylamino)anthracene-9,10-dione to the cells.

-

Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.

-

Rationale: A brief wash removes any residual medium that could interfere with staining. Incubation at 37°C ensures that the cells are in a physiologically relevant state during probe uptake.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or HBSS.

-

Add fresh, pre-warmed complete cell culture medium to the cells.

-

Rationale: Washing removes any unbound probe, reducing background fluorescence and improving the signal-to-noise ratio.

-

III. Fluorescence Microscopy and Image Acquisition

-

Microscope Setup:

-

Use a fluorescence microscope equipped with appropriate filters for the predicted excitation and emission wavelengths (~420 nm excitation, ~556 nm emission). A standard FITC or GFP filter set may be a suitable starting point.

-

Rationale: Proper filter selection is crucial for optimal signal detection and minimizing bleed-through from other fluorophores if co-staining is performed.

-

-

Imaging:

-

Place the imaging vessel on the microscope stage.

-

Bring the cells into focus using brightfield or phase-contrast microscopy.

-

Switch to the fluorescence channel and acquire images.

-

Optimize exposure time and gain settings to obtain a clear image with minimal phototoxicity.

-

Rationale: Minimizing exposure to excitation light is critical for live-cell imaging to prevent photobleaching and cellular damage.

-

Figure 1: A schematic overview of the live-cell staining and imaging protocol.

Data Analysis and Interpretation

The acquired images can be analyzed using standard image analysis software (e.g., ImageJ, CellProfiler). Quantitative analysis may include:

-

Localization: Determine the subcellular localization of the probe by co-staining with organelle-specific markers.

-

Intensity Measurements: Quantify the fluorescence intensity in different cellular regions or under various experimental conditions.

-

Cellular Dynamics: Perform time-lapse imaging to observe the dynamic behavior of the probe and the stained structures.

Potential Applications in Research and Drug Development

The use of 1-Amino-4-(methylamino)anthracene-9,10-dione as a fluorescent probe opens up several avenues for investigation:

-

Cytotoxicity Assays: Changes in probe uptake, localization, or fluorescence intensity could serve as an early indicator of cellular stress or toxicity in response to drug candidates.

-

High-Content Screening: The probe's cell permeability and potential for automated imaging make it suitable for high-content screening assays to identify compounds that alter cellular morphology or function.

-

Lipid Droplet Staining: Given the lipophilic nature of the anthraquinone core, this probe may selectively accumulate in lipid droplets, which are dynamic organelles involved in lipid metabolism and cellular energy homeostasis.[8]

Figure 2: Proposed mechanism of cellular uptake and fluorescence emission.

Troubleshooting

| Issue | Possible Cause | Solution |

| No/Weak Signal | - Incorrect filter set- Probe concentration too low- Insufficient incubation time | - Verify filter specifications- Increase probe concentration- Increase incubation time |

| High Background | - Inadequate washing- Probe precipitation | - Increase the number and duration of washes- Ensure the working solution is clear before use |

| Phototoxicity | - Excessive exposure to excitation light | - Reduce exposure time and/or light intensity- Use a more sensitive camera |

| Cell Death | - Probe concentration too high | - Perform a dose-response curve to determine the optimal, non-toxic concentration |

Conclusion and Future Directions

1-Amino-4-(methylamino)anthracene-9,10-dione presents a promising, yet largely unexplored, tool for live-cell imaging. Its simple structure, commercial availability, and the precedent of other anthraquinone derivatives in cell staining suggest its potential as a valuable addition to the fluorescent probe toolkit.[4] Further research is warranted to fully characterize its spectral properties in various cellular environments, determine its precise subcellular localization, and explore its utility in a broader range of cell types and applications. The protocols and insights provided in this application note serve as a foundational guide for researchers to embark on the exploration of this novel fluorescent probe.

References

-

Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells. PubMed. Available at: [Link]

-

Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. MDPI. Available at: [Link]

-

Photophysical properties of 1- N-methylamino- and 1- N, N-dimethylamino-9,10-anthraquinone dyes: A comparison with 1-amino-9,10-anthraquinone dye. ResearchGate. Available at: [Link]

-

1-(methylamino)-4-[(3-methylphenyl)amino]anthracene-9,10-dione. ChemBK. Available at: [Link]

-

9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-. NIST WebBook. Available at: [Link]

-

Synthesis of an anthraquinone derivative (DHAQC) and its effect on induction of G2/M arrest and apoptosis in breast cancer MCF-7 cell line. National Institutes of Health (NIH). Available at: [Link]

-

Dynamics of the fluorescence quenching of 1,4-dihydroxy-, 1-amino-4-hydroxy- and 1,4-diamino-9, 10-anthraquinones by aromatic hydrocarbons. Journal of the Chemical Society, Faraday Transactions. Available at: [Link]

- Substituted anthraquinone dyes for cellular stains and enzyme detection. Google Patents.

-

Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications. National Institutes of Health (NIH). Available at: [Link]

-

New 1,4-anthracene-9,10-dione derivatives as potential anticancer agents. PubMed. Available at: [Link]

-

Use of Anthraquinone Derivatives and Methods of Efficient Syntheses. Liberty University. Available at: [Link]

-

Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. ResearchGate. Available at: [Link]

-

Disperse Blue 14. World dye variety. Available at: [Link]

-

Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. DergiPark. Available at: [Link]

-

Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. ResearchGate. Available at: [Link]

-

Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications. ResearchGate. Available at: [Link]

-

Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University. Available at: [Link]

-

Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. Semantic Scholar. Available at: [Link]

-

Lipid droplet. Wikipedia. Available at: [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. New 1,4-anthracene-9,10-dione derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. WO2012138805A2 - Substituted anthraquinone dyes for cellular stains and enzyme detection - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 7. researchgate.net [researchgate.net]

- 8. Lipid droplet - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for 1-Amino-4-(methylamino)anthracene-9,10-dione in Flow Cytometry

Introduction: Unveiling the Potential of a Novel Anthraquinone Probe

1-Amino-4-(methylamino)anthracene-9,10-dione, a member of the anthraquinone chemical family, presents significant potential as a fluorescent probe for cellular analysis by flow cytometry.[1][2] While specific applications of this particular molecule are still emerging, its structural similarity to the well-characterized anthracenedione, mitoxantrone, provides a strong basis for its utility in key areas of cellular biology and drug development.[3][4] Mitoxantrone is a potent anti-neoplastic agent known to intercalate into DNA and inhibit topoisomerase II, leading to the induction of apoptosis and cell cycle arrest.[4][5] Its intrinsic fluorescence has been leveraged in flow cytometry to study mechanisms of drug resistance and cellular responses to treatment.[3]

This guide provides detailed protocols and theoretical background for the application of 1-Amino-4-(methylamino)anthracene-9,10-dione in three key flow cytometric assays: Multidrug Resistance (MDR) analysis, apoptosis detection, and cell cycle analysis. The protocols provided are adapted from established methods for mitoxantrone and should be considered as a starting point for optimization in your specific experimental system.[3][4][5]

Compound Properties and Spectral Profile

Before designing any experiment, it is crucial to understand the physicochemical and spectral properties of the probe.

| Property | Value | Source |

| IUPAC Name | 1-(Methylamino)anthracene-9,10-dione | [2] |

| Synonyms | Disperse Red 9, Solvent Red 111 | [2] |

| Molecular Formula | C15H11NO2 | [2] |

| Molar Mass | 237.258 g/mol | [2] |

| Appearance | Red powder | [2] |

| Excitation Max | ~488 nm (predicted, requires experimental validation) | N/A |

| Emission Max | ~580-650 nm (predicted, requires experimental validation) | N/A |

Note on Spectral Properties: The exact excitation and emission maxima for 1-Amino-4-(methylamino)anthracene-9,10-dione may not be readily available in the literature and should be determined empirically using a spectrophotometer. Based on the spectral properties of similar anthraquinone derivatives, excitation with a 488 nm blue laser, commonly available on most flow cytometers, is a logical starting point. Emission is likely to be in the orange-to-red range.

Application 1: Assessment of Multidrug Resistance (MDR) Activity

Principle of the Assay

Multidrug resistance is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1). These transporters function as efflux pumps, actively removing chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy.

Similar to mitoxantrone, 1-Amino-4-(methylamino)anthracene-9,10-dione is likely a substrate for these ABC transporters.[3] This assay quantifies MDR activity by measuring the efflux of the fluorescent probe from cells. A lower intracellular fluorescence indicates higher MDR activity. The specificity of the efflux can be confirmed by using a broad-spectrum inhibitor of ABC transporters, such as cyclosporine A, which should lead to increased intracellular accumulation of the probe in resistant cells.[3]

Experimental Workflow: MDR Assay

Caption: Workflow for assessing multidrug resistance using 1-Amino-4-(methylamino)anthracene-9,10-dione.

Detailed Protocol: MDR Assay

Materials:

-

1-Amino-4-(methylamino)anthracene-9,10-dione (prepare a stock solution, e.g., 1 mM in DMSO)

-

Cells of interest (e.g., cancer cell line with known or suspected MDR activity and a non-resistant control line)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

FACS buffer (e.g., PBS with 1% BSA, 0.1% sodium azide)

-

ABC transporter inhibitor (e.g., Cyclosporine A, Verapamil)

-

Flow cytometer with 488 nm laser and appropriate emission filters

Procedure:

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in complete culture medium.

-

For adherent cells, use a gentle dissociation reagent to minimize cell damage.

-

-

Inhibitor Treatment (Control):

-

Aliquot 1 mL of the cell suspension into two sets of tubes: "Test" and "Inhibitor Control".

-

To the "Inhibitor Control" tubes, add the ABC transporter inhibitor to the final desired concentration (e.g., 5-10 µM Cyclosporine A).

-

Incubate both sets of tubes for 15 minutes at 37°C.

-

-

Staining:

-

Prepare a working solution of 1-Amino-4-(methylamino)anthracene-9,10-dione. The optimal concentration needs to be determined empirically through titration (start with a range of 0.1 to 5 µM).

-

Add the probe to all tubes (both "Test" and "Inhibitor Control").

-

Incubate for 30-60 minutes at 37°C, protected from light. The optimal incubation time should also be determined experimentally.

-

-

Washing and Resuspension:

-

Following incubation, wash the cells twice with 2 mL of ice-cold PBS. Centrifuge at 300 x g for 5 minutes between washes.

-

Resuspend the cell pellet in 500 µL of FACS buffer.

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer. Use forward and side scatter to gate on the live cell population.

-

Collect fluorescence data in the appropriate channel (e.g., PE-Texas Red or a similar channel for red emission).

-